BMS-986235 -

BMS-986235

Catalog Number: EVT-1534438
CAS Number:
Molecular Formula: C18H17F2N3O3
Molecular Weight: 361.3488
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-986235, also known as LAR-1219 is a Selective FPR2 agonist for prevention of heart failure.
Source and Classification

BMS-986235 is classified as a selective formyl peptide receptor type 2 agonist. The formyl peptide receptors are a subset of G-protein-coupled receptors that play crucial roles in immune response regulation. BMS-986235 was synthesized as part of a broader effort to develop therapeutics that can effectively manage chronic inflammatory diseases and promote tissue repair .

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-986235 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available compounds, including 4-fluorophenylacetonitrile.
  2. Alkylation: The initial step involves alkylating 4-fluorophenylacetonitrile with methyl iodide in the presence of sodium hydride to produce a nitrile intermediate.
  3. Reduction: This nitrile is then reduced using a borane-dimethyl sulfide complex to yield an amine.
  4. Cyclization: The amine undergoes condensation with trifluoroacetic acid, followed by cyclization with paraformaldehyde.
  5. Final Modifications: The resulting compound is further modified through deprotection steps and reactions with isocyanates to yield the final product .

This multi-step synthetic route highlights the complexity involved in developing BMS-986235, emphasizing both its structural intricacies and the precision required in its synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of BMS-986235 features a pyrrolidinone core structure, which is integral to its activity as a formyl peptide receptor type 2 agonist. The compound's structure can be represented as follows:

  • Molecular Formula: C15_{15}H18_{18}F1_{1}N3_{3}O
  • Molecular Weight: Approximately 275.32 g/mol

The specific stereochemistry and functional groups present in BMS-986235 contribute significantly to its binding affinity and selectivity for the target receptor .

Chemical Reactions Analysis

Reactions and Technical Details

BMS-986235 participates in several chemical reactions that are critical for its biological activity:

  1. Agonistic Activity: As an agonist, it binds to the formyl peptide receptor type 2, leading to receptor activation.
  2. Neutrophil Chemotaxis Inhibition: By activating this receptor, BMS-986235 inhibits the chemotaxis of neutrophils, which is essential for reducing inflammation.
  3. Macrophage Activation: The compound promotes macrophage phagocytosis and efferocytosis, enhancing tissue repair processes following injury or inflammation .

These reactions underline the compound's potential therapeutic applications in managing inflammatory diseases.

Mechanism of Action

Process and Data

The mechanism of action for BMS-986235 involves several steps:

  1. Receptor Binding: Upon administration, BMS-986235 binds selectively to formyl peptide receptor type 2 on immune cells.
  2. Signal Transduction: This binding triggers intracellular signaling pathways that lead to altered gene expression associated with inflammation resolution.
  3. Inhibition of Pro-inflammatory Signals: By promoting non-phlogistic monocyte recruitment and inducing apoptosis in neutrophils, BMS-986235 effectively reduces pro-inflammatory signals within tissues .

This mechanism illustrates how BMS-986235 can facilitate the transition from an inflammatory state to a resolution phase in various pathological conditions.

Physical and Chemical Properties Analysis

Physical Properties

BMS-986235 exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

The chemical stability of BMS-986235 under physiological conditions is crucial for its therapeutic efficacy. It maintains stability across a range of pH levels but should be stored under controlled conditions to prevent degradation .

Applications

Scientific Uses

BMS-986235 has been explored primarily for its therapeutic potential in:

  1. Cardiovascular Diseases: Its ability to resolve inflammation makes it a candidate for treating conditions like heart failure and myocardial infarction.
  2. Chronic Inflammatory Conditions: The compound shows promise in managing diseases characterized by persistent inflammation, such as rheumatoid arthritis and other autoimmune disorders .
  3. Research Tool: Beyond therapeutic applications, BMS-986235 serves as a valuable tool for studying the role of formyl peptide receptors in immune response modulation.

The ongoing research into BMS-986235 underscores its potential impact on future therapeutic strategies aimed at controlling inflammation and promoting tissue repair across various medical disciplines .

Molecular Pharmacology of BMS-986235

Structural Optimization of FPR2-Selective Agonists

The development of BMS-986235 originated from a moderate-activity linear urea scaffold. Early optimization focused on enhancing potency, receptor selectivity (FPR2 over FPR1), and metabolic stability, culminating in the identification of a privileged pyrrolidinone core structure.

Pyrrolidinone Core Modifications for FPR2/FPR1 Selectivity

Introduction of a conformationally constrained pyrrolidinone (γ-lactam) core was pivotal for achieving high FPR2 selectivity. This rigid heterocyclic system:

  • Replaced Flexible Ureas: The initial linear urea series exhibited moderate FPR2 agonism but lacked selectivity and metabolic stability. The pyrrolidinone imposed significant conformational restraint.
  • Enabled Stereochemical Control: The specific stereochemistry at the chiral centers of the pyrrolidinone ring (e.g., trans configuration between critical substituents) proved essential for optimal interaction with the FPR2 binding pocket, while being less complementary to FPR1.
  • Differentiated Ligand-Receptor Dynamics: Molecular modeling suggested the pyrrolidinone core optimally positioned key pharmacophore elements (aryl urea moiety, hydrophobic substituents) into subpockets within FPR2 that differ between FPR2 and FPR1. This spatial arrangement exploited subtle differences in the extracellular regions and transmembrane helices 6/7 between the two receptors [1] [6] [7].

The shift from flexible linear ureas to the rigid pyrrolidinone scaffold directly resulted in compounds with significantly improved FPR2 potency (sub-nanomolar EC₅₀ for human FPR2) and dramatically reduced FPR1 activity (over 6,800-fold selectivity observed for BMS-986235) [1] [7].

Lactam Substituent Engineering to Enhance Binding Affinity

Systematic optimization of substituents on the pyrrolidinone lactam nitrogen and adjacent carbon atoms was crucial for maximizing FPR2 affinity and functional activity. Key findings included:

  • N₁-Substitution: Arylurea groups, particularly phenylurea, linked directly to the lactam nitrogen, provided optimal interactions within a hydrophobic sub-pocket of FPR2. Substitution on the phenyl ring was generally detrimental to activity, highlighting the need for steric accommodation in this region.
  • C₃-Substitution: Exploration of substituents on the carbon adjacent to the lactam carbonyl (C₃) revealed a strong preference for lipophilic, aromatic groups. The optimal moiety identified was a 3,4-difluorophenoxy group. This moiety likely engages in favorable hydrophobic interactions and potentially edge-to-face aromatic stacking within the receptor binding site.
  • C₅-Substitution: Introduction of a methyl group at the C₅ position of the pyrrolidinone ring (adjacent to the phenoxy-linked C₃) provided a further boost in potency. This methyl group is believed to induce a slight twist in the lactam ring, further optimizing the spatial presentation of the C₃-aryl group and the N₁-urea pharmacophore towards key FPR2 residues [1].

Table 1: Impact of Key Lactam Substituents on BMS-986235 Pharmacological Profile

PositionOptimal SubstituentImpact on FPR2 Affinity/ActivityProposed Receptor Interaction
N₁ (Lactam N)PhenylureaEssential for high potency; Unsubstituted phenyl optimalHydrophobic sub-pocket engagement; Hydrogen bonding with urea carbonyl
C₃3,4-DifluorophenoxyCritical for sub-nanomolar potency; Dramatic boost over smaller groupsHydrophobic/π-π interactions; Complementarity to FPR2-specific residues
C₅MethylSignificant potency enhancement (~10-fold)Conformational control of lactam ring and C₃-aryl presentation

Table 2: Selectivity Profile of BMS-986235

ReceptorEC₅₀ (nM)Relative Selectivity (vs. hFPR2)
hFPR20.411 (Reference)
mFPR23.4~8.3-fold lower affinity
hFPR12800>6,800-fold selective

Source: [2] [7]

Conformational Rigidity Analysis via Molecular Dynamics Simulations

Computational studies played a vital role in understanding the superior profile of the pyrrolidinone core and its optimized substituents:

  • Pre-Organization for Binding: Molecular Dynamics (MD) simulations comparing the linear urea precursor and the pyrrolidinone analogue (e.g., BMS-986235) demonstrated that the pyrrolidinone core significantly reduced conformational flexibility in solution. This "pre-organized" the molecule into a bioactive conformation closely resembling its bound state within the FPR2 receptor, minimizing the entropic penalty upon binding and contributing to higher affinity [1].
  • Ligand Strain Analysis: Simulations assessed the energy cost (strain) required for the ligand to adopt its receptor-bound conformation. The rigid pyrrolidinone core exhibited lower conformational strain energy upon transitioning from its free solution state to the bound state compared to more flexible predecessors, directly correlating with improved binding kinetics and potency.
  • Substituent Dynamics: MD simulations of compounds with different C₃ and C₅ substituents within the FPR2 binding pocket provided insights into stability. The 3,4-difluorophenoxy group showed stable, persistent interactions with a defined hydrophobic cleft, while bulkier or less lipophilic groups exhibited greater mobility or suboptimal positioning. The C5-methyl group stabilized the ring conformation, reducing fluctuations and maintaining optimal pharmacophore presentation [1].
  • Selectivity Rationalization: Simulations comparing docking poses in FPR2 versus FPR1 models highlighted key differences. The rigid presentation of the C₃-difluorophenoxy group in BMS-986235 was sterically accommodated within FPR2 but clashed with residues in the corresponding FPR1 region, explaining the high selectivity. Conversely, the binding mode of the less selective pyrrolidinone precursors showed greater adaptability (conformational flexibility) allowing suboptimal but still significant binding to FPR1 [1] [6].

The combined use of MD simulations and structure-activity relationship (SAR) studies provided a robust rationale for the critical role of conformational rigidity in achieving high FPR2 potency and selectivity. This rigidification strategy, centered on the pyrrolidinone core and optimized lactam substituents, was fundamental to the discovery of BMS-986235 as a clinical candidate for promoting inflammation resolution in heart failure [1] [7].

Table 3: Key Compounds in the Optimization Leading to BMS-986235

Compound FeatureCore StructureKey SubstituentshFPR2 EC₅₀ (nM)FPR2 Selectivity (vs FPR1)
Initial LeadLinear UreaSimple aryl groups~100-1000Low (< 10-fold)
Early PyrrolidinonePyrrolidinoneBasic C₃/C₅ groups~1-10Moderate (~100-fold)
Optimized AnaloguePyrrolidinoneC3: 3,4-diF-PhO; C5: CH₃~0.1-0.5High (>1000-fold)
BMS-986235 (13c)PyrrolidinoneC3: 3,4-diF-PhO; C5: CH₃; N1: PhNHCONH0.41>6,800-fold

Source: Derived from [1]

Mechanism of Action: FPR2-Selective Agonism

BMS-986235 acts as a potent and selective agonist for FPR2, activating Gi protein-dependent signaling pathways. This engagement triggers a cascade of cellular events central to inflammation resolution:

  • Neutrophil Chemotaxis Inhibition: BMS-986235 effectively inhibits neutrophil migration towards inflammatory chemoattractants (IC₅₀ ≈ 57 nM in human HL-60 cells), limiting the initial excessive neutrophil infiltration that characterizes damaging inflammation [2] [7].
  • Macrophage Phagocytosis Enhancement: The compound robustly stimulates phagocytic clearance of apoptotic cells (efferocytosis) and microbial debris by macrophages (EC₅₀ < 1-2 nM in murine peritoneal macrophages). This is a critical step in resolving inflammation and promoting tissue repair [2] [4].
  • Pro-resolving Phenotype Polarization: FPR2 activation by BMS-986235 promotes a shift in macrophage polarization towards an anti-inflammatory, pro-resolving phenotype. This is evidenced by increased expression of markers like CD206 and arginase-1, elevated secretion of anti-inflammatory cytokines (e.g., IL-10), and reduced production of pro-inflammatory mediators (e.g., TNF-α, IL-1β) [4].
  • Acceleration of Neutrophil Apoptosis: BMS-986235 enhances neutrophil apoptosis in response to endogenous signals like Serum Amyloid A (SAA). Timely neutrophil apoptosis is essential for efficient efferocytosis and the transition from inflammation to resolution and repair [4].

The selective activation of FPR2 by BMS-986235, without significant cross-activation of the closely related pro-inflammatory FPR1, allows it to harness endogenous pro-resolving pathways effectively. This mechanism underlies its demonstrated efficacy in preclinical models of myocardial infarction, where it improved survival, reduced infarct size, preserved left ventricular systolic function, and attenuated adverse remodeling by promoting timely inflammation resolution and enhancing wound healing [1] [4].

Properties

Product Name

BMS-986235

IUPAC Name

1-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-phenylurea

Molecular Formula

C18H17F2N3O3

Molecular Weight

361.3488

InChI

InChI=1S/C18H17F2N3O3/c1-26-11-7-13(19)15(14(20)8-11)12-9-21-17(24)16(12)23-18(25)22-10-5-3-2-4-6-10/h2-8,12,16H,9H2,1H3,(H,21,24)(H2,22,23,25)/t12-,16-/m0/s1

InChI Key

FJZNNKJZHQFMCK-LRDDRELGSA-N

SMILES

COC1=CC(=C(C(=C1)F)C2CNC(=O)C2NC(=O)NC3=CC=CC=C3)F

Solubility

Soluble in DMSO

Synonyms

BMS-986235; BMS 986235; BMS986235; LAR-1219; LAR 1219; LAR1219;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.